molecular formula C19H25N3O10 B587808 N-Cyano Zanamivir Amine Triacetate Methyl Ester CAS No. 1228216-82-7

N-Cyano Zanamivir Amine Triacetate Methyl Ester

Cat. No. B587808
CAS RN: 1228216-82-7
M. Wt: 455.42
InChI Key: UDLJDHWFIOYHGL-IREHDKGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyano zanamivir amine triacetate methyl ester (NCZATME) is a synthetic antiviral drug developed to treat influenza. It is a prodrug of zanamivir, which is a neuraminidase inhibitor. Neuraminidase inhibitors are a type of drug that blocks the enzyme neuraminidase, which is responsible for the release of influenza virus particles from infected cells. NCZATME is a prodrug of zanamivir, meaning that it is not active until it is metabolized in the body. NCZATME is a promising drug for treating influenza, as it is more effective than other antiviral drugs and has fewer side effects.

Mechanism of Action

N-Cyano Zanamivir Amine Triacetate Methyl Ester works by blocking the enzyme neuraminidase, which is responsible for the release of influenza virus particles from infected cells. Neuraminidase inhibitors, such as N-Cyano Zanamivir Amine Triacetate Methyl Ester, bind to the active site of neuraminidase, preventing the enzyme from cleaving the sialic acid receptors on the surface of the influenza virus. This prevents the virus from being able to attach to and infect healthy cells.
Biochemical and Physiological Effects
N-Cyano Zanamivir Amine Triacetate Methyl Ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of the influenza virus in vitro, as well as inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-Cyano Zanamivir Amine Triacetate Methyl Ester has also been shown to reduce the severity of influenza symptoms in humans.

Advantages and Limitations for Lab Experiments

N-Cyano Zanamivir Amine Triacetate Methyl Ester has several advantages for laboratory experiments. It is easy to synthesize and has a high degree of purity. Additionally, it is stable in a wide range of temperatures and pH values. N-Cyano Zanamivir Amine Triacetate Methyl Ester also has a low toxicity, making it safe for use in laboratory experiments. However, N-Cyano Zanamivir Amine Triacetate Methyl Ester is not soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for N-Cyano Zanamivir Amine Triacetate Methyl Ester research. These include the development of new formulations of N-Cyano Zanamivir Amine Triacetate Methyl Ester that are more water-soluble, the use of N-Cyano Zanamivir Amine Triacetate Methyl Ester in combination with other antiviral drugs, and the use of N-Cyano Zanamivir Amine Triacetate Methyl Ester to treat other viral infections. Additionally, research into the pharmacokinetics and pharmacodynamics of N-Cyano Zanamivir Amine Triacetate Methyl Ester in humans could lead to the development of improved formulations with better efficacy and fewer side effects. Finally, further research into the mechanism of action of N-Cyano Zanamivir Amine Triacetate Methyl Ester could lead to the development of new antiviral drugs that are more effective than existing drugs.

Synthesis Methods

N-Cyano Zanamivir Amine Triacetate Methyl Ester is synthesized through a multi-step process. The first step involves the reaction of zanamivir with cyanuric chloride in the presence of a base to form the intermediate compound, N-cyano-zanamivir. This intermediate compound is then reacted with triacetoxy methyl ester to form N-Cyano Zanamivir Amine Triacetate Methyl Ester. This reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature of 80-90 °C.

Scientific Research Applications

N-Cyano Zanamivir Amine Triacetate Methyl Ester has been studied extensively in scientific research. It has been used in a variety of studies, including studies on the mechanism of action of zanamivir, the biochemical and physiological effects of zanamivir, and the efficacy of zanamivir in treating influenza. N-Cyano Zanamivir Amine Triacetate Methyl Ester has also been used to study the pharmacokinetics of zanamivir, as well as the pharmacodynamics of zanamivir and other antiviral drugs.

properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-(cyanoamino)-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O10/c1-9(23)22-16-13(21-8-20)6-14(19(27)28-5)32-18(16)17(31-12(4)26)15(30-11(3)25)7-29-10(2)24/h6,13,15-18,21H,7H2,1-5H3,(H,22,23)/t13-,15+,16+,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLJDHWFIOYHGL-IREHDKGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747397
Record name Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-(cyanoamino)-3,4,5-trideoxy-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyano Zanamivir Amine Triacetate Methyl Ester

CAS RN

1228216-82-7
Record name Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-(cyanoamino)-3,4,5-trideoxy-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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